ジメプラノール-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

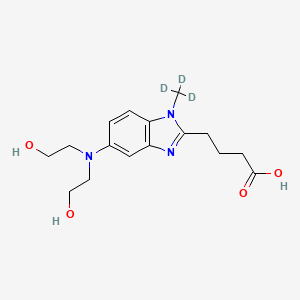

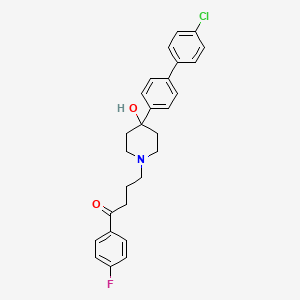

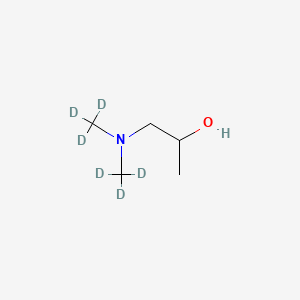

Dimepranol-d6 is a deuterated compound where the hydrogen atoms are replaced by deuterium. It is a derivative of dimethylaminopropanol and is used primarily in research settings. The molecular formula of Dimepranol-d6 is C5H7D6NO, and it has a molecular weight of 109.2 .

科学的研究の応用

Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Proteomics Research: Used as a biochemical tool to study protein structures and functions.

Neurology Research: Utilized in the study of neurological conditions and the development of related treatments.

Analytical Standards: Employed as a reference material in various analytical techniques to ensure accuracy and reliability.

作用機序

Target of Action

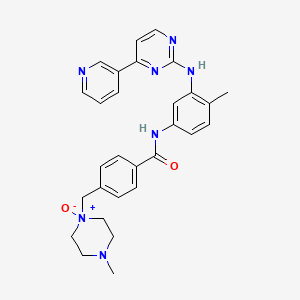

Dimepranol-d6, also known as inosine acedoben dimepranol, isoprinosine, or methisoprinol , is an antiviral drug that primarily targets the host’s immune system . It enhances T-cell lymphocyte proliferation and the activity of natural killer cells .

Mode of Action

Dimepranol-d6 acts as an immunostimulant, an analog of thymus hormones . It modulates the immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . It can also affect viral RNA levels and hence inhibit the growth of several viruses .

Biochemical Pathways

It is known to impact the host’s immune system, particularly the cell-mediated immune processes to viral infections . It stimulates the immune system, leading to enhanced T-cell lymphocyte proliferation and natural killer cell activity, and increased levels of pro-inflammatory cytokines .

Pharmacokinetics

It is known that inosine pranobex, a related compound, is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . More research is needed to fully understand the ADME properties of Dimepranol-d6.

Result of Action

The primary result of Dimepranol-d6’s action is the enhancement of the host’s immune response. This is achieved through the stimulation of T-cell lymphocyte proliferation, increased activity of natural killer cells, and elevated levels of pro-inflammatory cytokines . These effects help restore deficient responses in immunosuppressed patients and inhibit the growth of several viruses .

生化学分析

Biochemical Properties

It is known that Dimepranol-d6 interacts with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It is known that Dimepranol-d6, under the name Inosine Pranobex, has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .

Molecular Mechanism

It is known that Dimepranol-d6, under the name Inosine Pranobex, can affect viral RNA levels and hence inhibit growth of several viruses .

Temporal Effects in Laboratory Settings

準備方法

The preparation of Dimepranol-d6 involves the deuteration of Dimepranol. This process typically uses deuterated solvents and requires a controlled laboratory environment to ensure safety and precision . The reaction conditions must be carefully managed to achieve the desired level of deuteration. Industrial production methods for Dimepranol-d6 are not widely documented, but the synthesis process generally involves similar principles as those used in laboratory settings.

化学反応の分析

Dimepranol-d6 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Dimepranol-d6 is similar to other deuterated compounds and dimethylaminopropanol derivatives. Some similar compounds include:

Dimethylaminoisopropanol: A non-deuterated version of Dimepranol-d6, used as a building block in organic synthesis.

Inosine Pranobex: A compound that includes dimethylaminopropanol as a component and is used for its immunomodulatory and antiviral properties.

Dimepranol-d6 is unique due to its deuterium content, which can alter its chemical and biological properties compared to its non-deuterated counterparts .

特性

IUPAC Name |

1-[bis(trideuteriomethyl)amino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXUNZWLEYGQAH-XERRXZQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)